molecular formula C24H26N2O2 B606512 CBL0100 CAS No. 1197996-83-0

CBL0100

Cat. No. B606512
M. Wt: 374.48
InChI Key: WBNDUJWRJNLCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBL0100 is an inhibitor of viral transcriptional elongation, blocking both HIV-1 replication and reactivation.

Scientific Research Applications

HIV-1 Replication and Reactivation Inhibition

CBL0100, also known as Curaxin 100, has shown potential in inhibiting HIV-1 replication and reactivation. It targets the facilitates chromatin transcription (FACT) complex, playing a role in the “block and lock” cure strategy for HIV/AIDS. CBL0100 preferentially targets HIV-1 transcriptional elongation, decreasing the occupancy of RNA Polymerase II and FACT at the HIV-1 promoter region, thus inhibiting the virus's transcription (Jean et al., 2017).

Tumor Treatment in Pediatric Preclinical Studies

CBL0100 has demonstrated antitumor effects in animal models of several adult cancers and neuroblastoma. Its mechanism involves modulating the FAcilitates Chromatin Transcription (FACT) complex, resulting in nuclear factor‐κB suppression, heat shock factor 1 suppression, and p53 activation (Lock et al., 2017).

properties

CAS RN

1197996-83-0

Product Name

CBL0100

Molecular Formula

C24H26N2O2

Molecular Weight

374.48

IUPAC Name

6-(2-(Diethylamino)ethyl)-1,6,10,11-tetrahydro-3H-dicyclopenta[c,g]carbazole-3,9(2H)-dione

InChI

InChI=1S/C24H26N2O2/c1-3-25(4-2)13-14-26-19-9-5-15-17(7-11-21(15)27)23(19)24-18-8-12-22(28)16(18)6-10-20(24)26/h5-6,9-10H,3-4,7-8,11-14H2,1-2H3

InChI Key

WBNDUJWRJNLCBD-UHFFFAOYSA-N

SMILES

O=C1CCC2=C1C=CC(N3CCN(CC)CC)=C2C4=C3C=CC5=C4CCC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Curaxin 100;  Curaxin100;  Curaxin-100;  CBL0100;  CBL-0100;  CBL 0100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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